Product packaging for Lenalidomide hydrochloride(Cat. No.:CAS No. 1243329-97-6)

Lenalidomide hydrochloride

Cat. No.: B1139468
CAS No.: 1243329-97-6
M. Wt: 295.72 g/mol
InChI Key: RYWZLJSDFZVVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Immunomodulatory Imide Drugs (IMiDs) and Thalidomide (B1683933) Derivatives

The story of lenalidomide (B1683929) is intrinsically linked to the history of thalidomide. nih.gov Thalidomide was first synthesized in the 1950s and was initially considered a safe sedative. nih.gov However, it was withdrawn from the market in the early 1960s due to its severe teratogenic effects. nih.gov Despite its tragic history, research into thalidomide continued. In the 1990s, it was rediscovered as an anti-inflammatory and anti-angiogenic agent, which led to its re-evaluation as a cancer therapy. nih.govencyclopedia.pub This renewed interest spurred the development of thalidomide analogues, known as Immunomodulatory Imide Drugs (IMiDs), with the goal of enhancing therapeutic activity while minimizing adverse effects. encyclopedia.pubwikipedia.org

Lenalidomide (initially referred to as CC-5013) emerged from these efforts as a more potent and safer 4-amino-glutamyl analogue of thalidomide. drugbank.comnih.gov It was structurally designed to improve upon thalidomide's properties, exhibiting enhanced immunomodulatory and anti-neoplastic effects. drugbank.compatsnap.com This second generation of IMiDs, which also includes pomalidomide (B1683931), demonstrated greater potency in stimulating T-cell proliferation and cytokine production compared to their parent compound. drugbank.comoup.com The development of these derivatives marked a pivotal moment in the field, shifting from a compound with a troubled past to a new class of targeted agents. wikipedia.orgjst.go.jp

Evolution of Research Focus for Novel Therapeutic Modalities

The elucidation of lenalidomide's mechanism as a molecular glue degrader fundamentally shifted the direction of research. nih.govdrughunter.com It provided a rational framework for its observed biological activities and opened up new avenues for therapeutic innovation. The research focus has since evolved significantly, moving beyond its initial applications.

Initially, research centered on the pleiotropic effects of lenalidomide, such as its immunomodulatory, anti-angiogenic, and direct anti-tumor properties. drugbank.comnih.gov Academic studies explored its ability to enhance T-cell and Natural Killer (NK) cell activity, and to inhibit the production of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines. drugbank.com

With the discovery of the CRBN-mediated degradation pathway, the research focus sharpened and expanded:

Targeted Protein Degradation (TPD): The success of lenalidomide catalyzed the entire field of TPD. jst.go.jp Researchers began to explore the possibility of designing new molecular glues and other degrader molecules, like proteolysis-targeting chimeras (PROTACs), that could leverage the same E3 ligase machinery to target a wide range of disease-causing proteins. nih.govnih.govjst.go.jp

Identifying New Neosubstrates: A significant area of academic inquiry involves identifying other proteins that can be degraded by lenalidomide or novel IMiD derivatives. For instance, the degradation of casein kinase 1α (CK1α) was found to be crucial for its activity in myelodysplastic syndromes with a 5q deletion. nih.govmdpi.com Research continues to uncover additional neosubstrates, broadening the potential applications of this class of drugs. nih.gov

Rational Design of Novel Glues: The structural understanding of how lenalidomide "glues" CRBN to its neosubstrates has enabled the rational design of new compounds. jst.go.jp By modifying the chemical structure of the IMiD backbone, researchers aim to create novel molecular glues with altered substrate specificities, potentially targeting oncogenic proteins in other cancers. nih.govjst.go.jp This has led to the development of next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs). htjournal.ru

Exploring New Disease Contexts: The mechanistic understanding has prompted research into the use of lenalidomide and related compounds in a wider range of hematological malignancies and even solid tumors, guided by the expression of CRBN and potential neosubstrates. nih.govnih.gov

Table 2: Timeline of Key Research Milestones for Lenalidomide

YearKey Research Finding/MilestoneAcademic SignificanceCitation
Early 2000s Development as a thalidomide analogue with improved potency and a different activity profile.Demonstrated the feasibility of creating safer, more effective IMiDs. drugbank.comcgtlive.com
2005-2008 Initial research demonstrates significant activity in multiple myeloma and myelodysplastic syndromes.Established lenalidomide as a key compound in cancer research. nih.govresearchgate.net
2010 Identification of Cereblon (CRBN) as the primary molecular target of the thalidomide class of drugs.Provided the first crucial piece of the mechanistic puzzle. nih.govhtjournal.ru
2014 Elucidation of the "molecular glue" mechanism; discovery that lenalidomide induces degradation of IKZF1 and IKZF3.Revealed a novel pharmacological mechanism of action, sparking the field of targeted protein degradation. nih.govnih.govnih.gov
Post-2014 Expansion of research into designing novel molecular glues (e.g., CELMoDs) and PROTACs based on the lenalidomide-CRBN interaction.Shifted research from studying a single drug to developing a new therapeutic platform. nih.govjst.go.jphtjournal.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN3O3 B1139468 Lenalidomide hydrochloride CAS No. 1243329-97-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWZLJSDFZVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243329-97-6
Record name Lenalidomide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENALIDOMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Advanced Derivatization Strategies

Stereochemical Considerations in Synthesis

Lenalidomide (B1683929) possesses a chiral center at the 3-position of the piperidine-2,6-dione ring. The commercially available drug is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. fda.gov The synthesis of lenalidomide typically starts from 3-aminopiperidine-2,6-dione (B110489) hydrochloride, which is itself a racemic compound. patsnap.com

A common synthetic route involves the reaction of methyl 2-bromomethyl-3-nitrobenzoate with 3-amino-piperidine-2,6-dione. This is followed by the catalytic hydrogenation of the nitro group to an amino group, yielding lenalidomide. wikipedia.orggoogle.com Throughout this process, the stereochemistry at the chiral center of the piperidine-2,6-dione ring is generally maintained. However, the potential for racemization exists, particularly under harsh reaction conditions. researchgate.net

While the marketed form is racemic, research has explored the synthesis of individual enantiomers to investigate their differential biological activities. Stereoselective synthesis methods are often complex and may involve chiral auxiliaries or enzymatic resolutions to obtain the desired stereoisomer. researchgate.netgoogle.com It has been noted that the glutarimide (B196013) moiety's alpha-stereocenter can be susceptible to epimerization when attached to an electron-deficient substituent, a common feature in immunomodulatory imide drugs (IMiDs). acs.org

Development of Lenalidomide Analogues and Derivatives

To improve the pharmacological profile of lenalidomide, extensive research has been conducted to synthesize a variety of analogues and derivatives. These modifications often target the phthalimide (B116566) ring or the amino group.

Alkylated, acylated, or sulfonylated derivatives of lenalidomide have been synthesized and evaluated for their anti-angiogenesis and anti-cancer activities. nih.gov For instance, the introduction of a thioether group has been explored to enhance metabolic stability. nih.gov One study reported that a 4-F-phenyl-thioether analog exhibited significantly improved half-life in human liver microsomes compared to a benzylic thioether substituted lenalidomide. nih.gov

Another approach involves the modification of the phthalimide ring system. Replacing the phthalimide with a quinazolinone moiety has led to the development of new IMiD derivatives. researchgate.net The synthesis of these analogues often involves a one-pot reaction of substituted phthalic anhydrides with 3-amino-2,6-piperidinedione. researchgate.net

These chemical explorations aim to create derivatives with enhanced potency, selectivity, and reduced side effects. The structure-activity relationship (SAR) studies of these analogues provide valuable insights for the design of next-generation IMiDs. nih.gov

Synthetic Methodologies for Novel IMiD Compounds

To address this, novel one-pot synthesis procedures have been developed. These methods allow for the rapid assembly of a wide range of IMiD analogues without the need for isolating intermediates, thereby accelerating the discovery process. researchgate.netnih.gov One such approach involves the tandem reaction of Boc-protected aminoglutarimide with various substituted phthalic anhydrides in glacial acetic acid with sodium acetate. researchgate.net

Furthermore, flow chemistry has emerged as a powerful tool for the synthesis of IMiDs, offering advantages such as improved safety, reproducibility, and process efficiency. researchgate.net These advanced synthetic strategies are crucial for exploring the chemical space around the lenalidomide scaffold and identifying new compounds with desirable biological activities.

Design and Synthesis of PROTACs (Proteolysis-Targeting Chimeras) Incorporating Lenalidomide Scaffolds

Lenalidomide's mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase. wikipedia.org This property has been ingeniously harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like lenalidomide), and a chemical linker that connects the two. frontiersin.orgnih.gov By bringing the POI in close proximity to the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein. frontiersin.orgnih.gov

The synthesis of lenalidomide-based PROTACs often involves the chemoselective alkylation of lenalidomide at the 4-amino position of the isoindolinone ring with a linker containing a reactive halide. nih.govacs.org This reaction is typically promoted by an organic base under mild conditions. nih.govacs.org

Design Principles for PROTAC Linkers and Ligands

Linker Design Considerations:

Length: The linker must be long enough to allow the two ligands to bind to their respective proteins without steric hindrance, yet not so long that it prevents effective ternary complex formation. explorationpub.com

Composition: The chemical nature of the linker (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) units) affects the PROTAC's solubility, cell permeability, and metabolic stability. explorationpub.com

Attachment Points: The points at which the linker is connected to the lenalidomide scaffold and the POI ligand are crucial for achieving the correct orientation for efficient protein degradation. explorationpub.com

For lenalidomide-based PROTACs, the linker is typically attached to the 4-amino position of the phthalimide ring. frontiersin.org The design of the POI ligand is specific to the target protein that needs to be degraded.

Photoswitchable Derivatives for Controlled Protein Degradation

A more advanced application of lenalidomide in targeted protein degradation involves the creation of photoswitchable derivatives, often referred to as PHOtochemically TArgeting Chimeras (PHOTACs). frontiersin.orgsigmaaldrich.com These molecules incorporate a photoswitchable moiety, such as an azobenzene (B91143) group, into the linker. researchgate.netnih.gov

The azobenzene unit can exist in two isomeric forms, trans and cis, which can be interconverted using light of specific wavelengths. nih.govresearchgate.net This allows for the activity of the PROTAC to be controlled spatiotemporally. In its inactive state (e.g., the trans isomer), the PHOTAC is unable to induce the formation of a stable ternary complex. Upon irradiation with a specific wavelength of light, the photoswitch isomerizes to its active form (e.g., the cis isomer), enabling the degradation of the target protein. sigmaaldrich.comresearchgate.net This technology offers precise control over protein degradation, potentially reducing off-target effects. nih.gov

The synthesis of these photoswitchable derivatives involves modifying the lenalidomide or pomalidomide (B1683931) scaffold by extending the aromatic ring with an azobenzene photoswitch, typically at the C4 or C5 position of the phthalimide ring. researchgate.net

Molecular and Cellular Mechanisms of Action

Binding to Cereblon (CRBN) as the Primary Molecular Target

The primary molecular target of lenalidomide (B1683929) is Cereblon (CRBN), a protein that functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.goveuropa.eumedchemexpress.comnih.gov Lenalidomide binds directly to CRBN, initiating a cascade of events that ultimately alters the substrate specificity of the E3 ligase. nih.govdrugbank.comnih.gov

Cereblon is a crucial component of the Cullin-RING E3 ubiquitin ligase complex known as CRL4^CRBN^. nih.govnih.govguidetopharmacology.org This complex is composed of several proteins:

Cullin 4A (CUL4A): A scaffold protein that forms the backbone of the complex. europa.eunih.govbinasss.sa.cr

DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A. europa.eunih.govbinasss.sa.cr

Regulator of Cullins 1 (ROC1), also known as RBX1: A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. europa.eunih.govbinasss.sa.cr

In its normal function, the CRL4^CRBN^ complex is responsible for the ubiquitination of various endogenous proteins, marking them for degradation by the proteasome. guidetopharmacology.org

The binding of lenalidomide to CRBN induces a conformational change in the protein, effectively acting as a "molecular glue". nih.govmedchemexpress.com This allosteric modulation alters the surface of CRBN, creating a novel binding interface that can recognize and recruit new substrate proteins, referred to as neosubstrates, to the CRL4^CRBN^ complex. nih.govguidetopharmacology.org This change in substrate specificity is a key feature of lenalidomide's mechanism, repurposing the E3 ligase to target proteins that are not its natural substrates. nih.govresearchgate.net The glutarimide (B196013) moiety of lenalidomide fits into a hydrophobic pocket in CRBN, while other parts of the molecule are exposed to create this new binding surface. nih.govguidetopharmacology.org

Targeted Protein Ubiquitination and Proteasomal Degradation

By altering the substrate specificity of the CRL4^CRBN^ complex, lenalidomide triggers the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.govdrugbank.comnih.gov This targeted degradation is central to the drug's therapeutic effects. nih.govresearchgate.net

Quantitative proteomic studies have revealed that lenalidomide specifically and selectively leads to the ubiquitination and degradation of two Ikaros family lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.comresearchgate.netnih.govnih.gov These transcription factors are crucial for the survival and proliferation of certain hematological cancer cells. researchgate.netnih.gov Lenalidomide enhances the binding of IKZF1 and IKZF3 to CRBN, leading to their degradation. nih.gov

The degradation of IKZF1 and IKZF3 has significant downstream consequences, most notably the downregulation of Interferon Regulatory Factor 4 (IRF4). nih.govnih.govresearchgate.net IKZF1 and IKZF3 are transcriptional regulators of IRF4, and their degradation leads to a decrease in IRF4 expression. nih.govresearchgate.netoncotarget.com IRF4 is a critical survival factor for multiple myeloma cells, and its downregulation is a key mechanism of lenalidomide's antitumor activity. nih.govaacrjournals.org This leads to cell cycle arrest and apoptosis in malignant cells. nih.gov

In addition to the Ikaros family proteins, lenalidomide also induces the ubiquitination and degradation of Casein Kinase 1 Alpha (CK1α). researchgate.netresearchgate.netnih.govnih.gov The gene encoding CK1α, CSNK1A1, is located on a chromosomal region that is often deleted in myelodysplastic syndrome (MDS) with a 5q deletion. researchgate.netnih.govnih.gov The degradation of CK1α is particularly effective in these cells due to their baseline haploinsufficiency of the protein. nih.govresearchgate.netnih.gov Similar to the degradation of IKZF1 and IKZF3, the binding of lenalidomide to CRBN creates a surface that recruits CK1α for ubiquitination and subsequent degradation by the proteasome. nih.govrcsb.orgresearchgate.net

Degradation of Casein Kinase 1 Alpha (CK1α)

Implications for p53 Activation and Wnt Signaling

Lenalidomide's influence extends to critical cellular signaling pathways, including the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade. The degradation of the neosubstrate casein kinase 1 alpha (CK1α) by lenalidomide has significant implications for both. nih.gov

CK1α is a known negative regulator of p53. nih.gov Its degradation leads to the activation of p53, which can induce apoptosis in malignant cells. nih.gov This is particularly relevant in the context of del(5q) myelodysplastic syndromes (MDS), where cells are haploinsufficient for CSNK1A1, the gene encoding CK1α, making them more susceptible to the effects of lenalidomide-induced CK1α degradation. nih.gov The activation of p53 is a critical downstream event in the therapeutic efficacy of lenalidomide in this setting. nih.gov

Furthermore, CK1α is a component of the β-catenin destruction complex in the Wnt signaling pathway. nih.gov By degrading CK1α, lenalidomide can disrupt this complex, leading to the accumulation of β-catenin and the activation of Wnt target genes, which can influence cell proliferation and differentiation. nih.goviiarjournals.org However, the interplay is complex, as some studies suggest that activation of the Wnt/β-catenin pathway can also contribute to lenalidomide resistance. nih.gov For instance, lenalidomide has been shown to induce β-catenin transcription and activate the downstream LEF/TCF promoter. nih.gov

Identification of Novel Neosubstrates

The therapeutic and pleiotropic effects of lenalidomide are largely attributed to its ability to recruit a range of "neosubstrates" to the CRBN-E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation. wikipedia.orgd-nb.info While the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) were among the first identified and are crucial for the anti-myeloma activity of lenalidomide, ongoing research continues to uncover a broader landscape of neosubstrates. nih.govrsc.org

The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4), a key survival factor for multiple myeloma cells. wikipedia.org This degradation also contributes to the immunomodulatory effects of lenalidomide by increasing the production of interleukin-2 (B1167480) (IL-2). nih.gov

Beyond IKZF1/3 and CK1α, proteomic studies have identified a host of other potential neosubstrates, including several zinc finger proteins (ZNF) such as ZNF653, ZNF827, and ZNF692, as well as other proteins like GSPT1 and RAB28. d-nb.infobiorxiv.org The degradation of these varied neosubstrates likely contributes to the diverse clinical activities of lenalidomide across different hematological malignancies. d-nb.info The structural differences between lenalidomide and other immunomodulatory drugs (IMiDs) can lead to distinct neosubstrate profiles, explaining their differential therapeutic activities. biorxiv.org For example, while both lenalidomide and pomalidomide (B1683931) degrade IKZF1/3, only lenalidomide efficiently induces the degradation of CK1α. biorxiv.org

Immunomodulatory Effects at the Cellular Level

A hallmark of lenalidomide's mechanism of action is its profound immunomodulatory capacity, which involves the direct and indirect enhancement of various immune cell functions. wikipedia.orgnih.govaai.orgashpublications.org

Enhancement of T-Cell Proliferation and Activation

Lenalidomide significantly augments the proliferation and activation of T-cells, a critical component of the adaptive immune response against tumors. wikipedia.orgnih.govaai.orgharvard.edu It has been shown to enhance T-cell responses in the context of T-cell receptor (TCR) ligation, leading to increased proliferation and effector functions. scispace.comfrontiersin.org This includes restoring T-cell function in patients with hematologic malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma (MM). nih.gov

Role of CD28 Pathway Modulation

The co-stimulatory molecule CD28 plays a crucial role in the lenalidomide-mediated enhancement of T-cell activation. scispace.comnih.gov Lenalidomide has been reported to augment signaling downstream of the CD28 receptor. scispace.com Evidence suggests that lenalidomide can trigger the tyrosine phosphorylation of the CD28 intracellular domain, thereby amplifying the co-stimulatory signal required for full T-cell activation. aai.org This modulation of the CD28 pathway is considered essential for the immunomodulatory effects of the drug, as T-cells lacking CD28 are less responsive to lenalidomide's stimulatory effects. usf.edu

Enhancement of Natural Killer (NK) Cell Activity and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Lenalidomide is a potent activator of Natural Killer (NK) cells, which are crucial components of the innate immune system with the ability to directly lyse tumor cells. nih.govaai.orgashpublications.orgharvard.edu It enhances the cytotoxic capacity of NK cells against various cancer cells. sums.ac.ir This effect is, in part, indirect and mediated by the IL-2 produced by lenalidomide-stimulated T-cells. ashpublications.orgfrontiersin.org

Furthermore, lenalidomide significantly enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a process where NK cells recognize and kill antibody-coated target cells. nih.govaai.orgashpublications.orgharvard.edu Lenalidomide has been shown to augment the ADCC mediated by therapeutic antibodies like rituximab (B1143277) and trastuzumab. nih.govnih.govaacrjournals.org This enhancement is associated with increased NK cell expression of effector molecules like granzyme B and Fas ligand. nih.gov The potentiation of ADCC provides a strong rationale for combining lenalidomide with monoclonal antibody therapies in cancer treatment. aacrjournals.org The enhancement of ADCC by lenalidomide appears to be largely dependent on NKG2D–NKG2D ligand interactions. nih.gov

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines

Lenalidomide hydrochloride exerts significant immunomodulatory effects by altering the production of various cytokines, which are crucial signaling molecules in the immune system. This modulation involves the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, contributing to its therapeutic efficacy in certain hematological malignancies. nih.gov

Lenalidomide has been demonstrated to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12) from peripheral blood mononuclear cells (PBMCs). nih.govnih.gov The downregulation of TNF-α is particularly potent, with lenalidomide being up to 50,000 times more effective than thalidomide (B1683933) in reducing its secretion. nih.gov The precise mechanism for TNF-α reduction is thought to involve the increased degradation of its mRNA. nih.gov

The inhibition of IL-6 is a key aspect of lenalidomide's action, as IL-6 promotes the proliferation and inhibits the apoptosis of malignant myeloma cells. nih.govspandidos-publications.com Lenalidomide downregulates IL-6 production both directly and by disrupting the interaction between multiple myeloma cells and bone marrow stromal cells. nih.gov This reduction in IL-6 contributes to the pro-apoptotic effect on myeloma cells. nih.govspandidos-publications.com In some instances, lenalidomide has been observed to cause an initial, transient increase in IL-6 and TNF-α levels, which is then followed by a reduction. researchgate.net This phenomenon is not fully understood but may be related to a "tumor flare" reaction. researchgate.net

The inhibitory effects of lenalidomide on these pro-inflammatory cytokines are summarized in the table below.

CytokineEffect of LenalidomideKey Research Findings
TNF-α InhibitionUp to 50,000 times more potent than thalidomide in downregulation. nih.gov
IL-1 InhibitionProduction from PBMCs is inhibited. nih.govnih.gov
IL-6 InhibitionDownregulated directly and by inhibiting myeloma-stromal cell interaction. nih.gov Contributes to apoptosis of myeloma cells. nih.govspandidos-publications.com
IL-12 InhibitionProduction from PBMCs is inhibited. nih.govnih.gov
CytokineEffect of LenalidomideKey Research Findings
IL-10 ElevationProduction from human PBMCs is increased. nih.govnih.gov

Inhibition of T-Regulatory Cell Function

Lenalidomide has been shown to inhibit the proliferation and suppressive function of T-regulatory cells (Tregs), a specialized subpopulation of T cells that modulate the immune system. nih.govnih.gov In vitro studies have demonstrated that lenalidomide can inhibit the generation of FOXP3-positive, CTLA-4-positive, CD4+CD25high Tregs from PBMCs by up to 50%. nih.govresearchgate.net Furthermore, the suppressive function of pre-treated Tregs against responder cells is significantly inhibited or abolished. nih.govnih.gov This inhibition of Treg function is associated with a decrease in the expression of FOXP3, a key transcription factor for Treg development and function, but not with changes in TGF-β or IL-10 production by these cells. nih.govnih.gov By inhibiting Tregs, lenalidomide may help to enhance anti-tumor immunity. nih.gov However, some studies have reported that lenalidomide does not inhibit the function of polyclonally expanded Tregs, suggesting the modulatory effects may depend on the specific context and activation state of the Tregs. researchgate.net

Anti-Angiogenic Effects

Lenalidomide exhibits significant anti-angiogenic properties, which contribute to its anti-cancer activity. drugbank.comncats.ionih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Lenalidomide interferes with this process through multiple mechanisms, including the inhibition of key growth factors and the disruption of cell adhesion processes.

Lenalidomide has been shown to inhibit the production and secretion of several potent angiogenic growth factors. drugbank.com In vitro and in vivo studies have demonstrated that lenalidomide can reduce the levels of Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Hepatocyte Growth Factor (HGF). drugbank.commdpi.com The inhibition of VEGF is a key component of lenalidomide's anti-angiogenic activity. spandidos-publications.com Studies have shown that patients responding to lenalidomide treatment exhibit a more pronounced decrease in plasma levels of VEGF and bFGF compared to non-responders. iiarjournals.orgiiarjournals.org The reduction in these growth factors leads to an inhibition of endothelial cell migration and the formation of microvessels. mdpi.comnih.gov The anti-angiogenic effects of lenalidomide are correlated with reduced Akt phosphorylation in response to both VEGF and bFGF. nih.gov

Growth FactorEffect of LenalidomideKey Research Findings
VEGF InhibitionSecretion is inhibited, leading to reduced angiogenesis. spandidos-publications.comiiarjournals.org
bFGF InhibitionProduction is inhibited, contributing to anti-angiogenic effects. iiarjournals.orgnih.gov
HGF InhibitionSecretion from bone marrow endothelial cells is reduced. mdpi.com

Lenalidomide also exerts its anti-angiogenic and anti-metastatic effects by inhibiting the function and expression of various cell adhesion molecules that are critical for cell-cell and cell-extracellular matrix interactions. drugbank.comnih.gov In vitro studies have shown that lenalidomide can inhibit cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1), Lymphocyte Function-Associated Antigen-1 (LFA-1), and β2 and β3 integrins. drugbank.com The downregulation of adhesion molecules like ICAM-1 can be mediated by the inhibition of TNF-α production. nih.gov

Direct Anti-Proliferative and Apoptotic Effects on Malignant Cells

Lenalidomide directly impedes the growth of cancer cells and promotes programmed cell death, also known as apoptosis. drugbank.comwikipedia.org This is achieved through the modulation of key cellular pathways that control cell survival and proliferation. nih.gov Research has shown that lenalidomide can induce cell cycle arrest, specifically in the G0/G1 phase, by upregulating the cyclin-dependent kinase (CDK) inhibitor p21waf-1. nih.gov

In various hematological tumor cell lines, lenalidomide has demonstrated the ability to inhibit proliferation. ausl.re.it Furthermore, it has been observed to induce apoptosis in multiple myeloma (MM) cells, even those that have developed resistance to other treatments. harvard.edu

A key mechanism through which lenalidomide induces apoptosis is by activating a cascade of enzymes known as caspases. ashpublications.org Specifically, lenalidomide has been shown to trigger the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway. drugbank.comnih.gov The activation of caspase-8 is a critical step that leads to a series of downstream events culminating in the execution of apoptosis. researchgate.net

Studies have indicated that both lenalidomide and the proteasome inhibitor bortezomib (B1684674) can activate caspase-8, leading to the apoptosis of myeloma cells. nih.govnih.gov This activation enhances the sensitivity of tumor cells to Fas-mediated apoptosis, a critical pathway for eliminating malignant cells. drugbank.com The process involves the cleavage of downstream executioner caspases, such as caspase-3 and caspase-7, which then dismantle the cell. ashpublications.org

However, the role of caspase-8 in lenalidomide-based therapy can be complex. While it promotes apoptosis, some studies suggest that caspase-8 inhibition can, under certain circumstances, enhance the anti-proliferative effects of lenalidomide, indicating a dual role in regulating both cell death and proliferation. nih.govnih.gov

Table 1: Effect of Lenalidomide on Caspase Activation

Cell Line Drug(s) Observed Effect on Caspases Outcome Reference
Myeloma Cells Lenalidomide Activation of Caspase-8 Promotion of apoptosis nih.govnih.gov

In addition to activating pro-apoptotic pathways, lenalidomide also suppresses signals that promote cell survival. A primary target in this regard is the nuclear factor-kappa B (NF-κB) signaling pathway. drugbank.com NF-κB is a protein complex that controls the transcription of DNA and plays a significant role in regulating the immune response to infection and the processes of cell survival. alfa-api.com In many cancers, the NF-κB pathway is constitutively active, which helps malignant cells to evade apoptosis.

Lenalidomide has been shown to inhibit the activation of NF-κB. alfa-api.com It achieves this by diminishing the sustained binding of the RelA subunit of NF-κB to open chromatin by targeting the Ikaros proteins IKZF1 and IKZF3 for degradation. nih.govresearchgate.net By downregulating NF-κB, lenalidomide effectively removes a critical survival signal for cancer cells, thereby promoting their death. drugbank.com This inhibition of NF-κB also contributes to the anti-inflammatory and immunomodulatory effects of the drug. alfa-api.com

Table 2: Impact of Lenalidomide on Anti-apoptotic Pathways

Target Pathway Key Proteins Modulated Mechanism of Action Consequence Reference
NF-κB Signaling NF-κB (RelA), Ikaros (IKZF1, IKZF3) Inhibits IKK activation, prevents nuclear translocation of NF-κB, and promotes degradation of Ikaros proteins. Downregulation of anti-apoptotic gene expression, promotion of apoptosis. drugbank.comalfa-api.comnih.govresearchgate.net

Preclinical Research Applications and Model Systems

In Vitro Studies in Cell Lines

In vitro studies using various cancer cell lines have been instrumental in dissecting the direct cellular effects of lenalidomide (B1683929) hydrochloride. These studies have provided critical data on its pro-apoptotic and anti-proliferative activities, as well as its influence on key cellular signaling pathways.

The sensitivity of cancer cells to lenalidomide hydrochloride and its ability to induce apoptosis, or programmed cell death, varies across different cell lines.

In non-small cell lung cancer (NSCLC) cell lines (Lu-99, H1299, H460, EBC1, and A549), this compound has been shown to decrease cell viability in a concentration-dependent manner.

For mantle cell lymphoma (MCL), treatment with 1 μmol/L lenalidomide for 72 hours resulted in a 16% increase in annexin (B1180172) V-positive apoptotic cells in the Rec-1 cell line.

Studies on urothelial carcinoma (UC) cells demonstrated significant pro-apoptotic activity at low micromolar concentrations in the indolent human RT4 UC cell line, while the 5637 cell line was found to be resistant.

Interestingly, this compound did not directly induce apoptosis in primary B-cell chronic lymphocytic leukemia (B-CLL) cells in vitro at concentrations up to 100 μmol/l. This suggests that its anti-leukemic effect in CLL may be mediated by other mechanisms, such as modulation of the tumor microenvironment.

In multiple myeloma (MM) cell lines, lenalidomide's anti-proliferative effects are observed, and cells with reduced expression of Cereblon (CRBN), a primary target of lenalidomide, show decreased responsiveness to the drug.

Table 1: In Vitro Sensitivity and Apoptosis Induction by this compound in Various Cell Lines

Cell Line Type Cell Line(s) Finding Citation
Non-Small Cell Lung Cancer Lu-99, H1299, H460, EBC1, A549 Concentration-dependent decrease in cell viability.
Mantle Cell Lymphoma Rec-1 16% increase in apoptotic cells with 1 μmol/L lenalidomide for 72 hours.
Urothelial Carcinoma RT4 Sensitive to apoptosis induction at low micromolar concentrations.
Urothelial Carcinoma 5637 Resistant to apoptosis induction.
Chronic Lymphocytic Leukemia Primary B-CLL cells No direct apoptosis induction observed.
Multiple Myeloma U266 Reduced responsiveness to anti-proliferative effects with lower CRBN expression.

This compound exerts its effects by modulating several critical intracellular signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In the context of multiple myeloma, lenalidomide has been shown to diminish the binding of the NF-κB subunit RelA to open chromatin by inhibiting the Ikaros proteins Ikzf1 and Ikzf3. However, in other contexts, lenalidomide-induced tyrosine phosphorylation of CD28 on T cells can lead to the downstream activation of NF-κB. Some studies also suggest that lenalidomide can down-regulate NF-κB signaling.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Research in multiple myeloma has revealed that both acute and chronic exposure to lenalidomide can lead to an increase in β-catenin transcription and protein accumulation. This activation of the Wnt/β-catenin pathway has been implicated as a mechanism of inducible resistance to the drug. Stimulation of this pathway, either with recombinant Wnt-3a or by overexpressing β-catenin, reduces the anti-proliferative activity of lenalidomide. Conversely, suppressing β-catenin can restore plasma cell sensitivity to the drug.

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of this compound, including its impact on tumor growth and its interaction with the host immune system.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been widely used to assess the anti-tumor efficacy of this compound.

In a mantle cell lymphoma xenograft model using JBR cells, daily intraperitoneal injections of 10 mg/kg lenalidomide for three weeks led to reduced tumor growth.

For urothelial carcinoma, lenalidomide significantly reduced the tumor size of RT4 xenografts.

In multiple myeloma xenograft models, lenalidomide has been shown to delay tumor growth and prolong survival. Combining lenalidomide with rituximab (B1143277) was more effective in controlling lymphoma growth and extending survival than rituximab alone in a severe combined immunodeficiency mouse model.

However, in studies by the Pediatric Preclinical Testing Program, lenalidomide did not show significant tumor growth inhibition in a panel of solid tumor and leukemia xenografts.

Table 2: Effects of this compound in Xenograft Models

Cancer Type Xenograft Model Key Findings Citation
Mantle Cell Lymphoma JBR cells in CB17-SCID mice Reduced tumor growth with 10 mg/kg daily injections.
Urothelial Carcinoma RT4 cells Significantly reduced tumor size.
Multiple Myeloma Human lymphoma cells in mice Delayed tumor growth and prolonged survival.
Pediatric Solid Tumors & Leukemia Various xenografts No significant tumor growth inhibition observed.

Murine models with intact immune systems are crucial for studying the immunomodulatory effects of this compound and its impact on disease pathologies beyond cancer.

In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), treatment with lenalidomide attenuated weight loss, improved motor performance, decreased motor neuron cell death, and significantly increased life span. This was associated with a reduction in pro-inflammatory cytokines like TNF-α.

In a mouse model of vitiligo, an autoimmune disorder, oral administration of lenalidomide resulted in significantly smaller vitiligo lesions. This effect was linked to the suppression of pro-inflammatory cytokines (IFN-γ, TNF-α, IL-1β, and IL-6) and an increase in anti-inflammatory cytokines (IL-4 and IL-10).

Mechanistic Insights in Specific Preclinical Disease Models

Preclinical models have provided valuable insights into the complex mechanisms of action of this compound.

In mantle cell lymphoma, lenalidomide's efficacy is linked to its ability to disrupt cyclin D1/p27KIP1 complexes. This leads to the cytosolic accumulation of p27KIP1, resulting in cell proliferation arrest, apoptosis, and inhibition of angiogenesis.

In multiple myeloma, lenalidomide'

Myelodysplastic Syndromes (MDS) with del(5q) Cytogenetic Abnormality

This compound has demonstrated significant efficacy in a specific subset of Myelodysplastic Syndromes (MDS) characterized by an interstitial deletion on the long arm of chromosome 5, known as del(5q). dovepress.com Preclinical research has been pivotal in elucidating the unique mechanism of action in this disease, which is intrinsically linked to the genetic makeup of the malignant cells. nih.gov The drug is selectively cytotoxic to cells harboring the del(5q) abnormality. nih.gov

The sensitivity of del(5q) MDS to lenalidomide is a classic example of synthetic lethality driven by haploinsufficiency. nih.gov In this condition, the malignant cells have lost one copy of a set of genes within the commonly deleted region on chromosome 5q. nih.govnih.gov While the loss of one gene copy is tolerated by the cell, lenalidomide's action on the protein products of these remaining single genes becomes lethal to the malignant clone. nih.govnih.gov

A key discovery in this area was the identification of cereblon (CRBN) as the direct protein target of lenalidomide. nih.govmedchemexpress.com Lenalidomide binds to CRBN, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific proteins. nih.govmedchemexpress.com

In del(5q) MDS, one of the crucial targets is Casein Kinase 1A1 (CK1α), a protein encoded by the CSNK1A1 gene located within the commonly deleted region. nih.gov Because del(5q) cells are haploinsufficient for CSNK1A1, they have lower levels of CK1α to begin with. Lenalidomide-induced degradation of the remaining CK1α pushes the levels below a critical threshold, leading to p53 activation and selective apoptosis of the malignant cells. nih.gov This provides a mechanistic explanation for the drug's therapeutic window and high efficacy in this specific MDS subtype. nih.gov

Preclinical studies have also identified other haploinsufficient genes and pathways that contribute to lenalidomide sensitivity.

Phosphatases: Lenalidomide has been shown to inhibit the phosphatases CDC25C and Protein Phosphatase 2A (PP2A), whose genes are also located in the del(5q) region. nih.gov Inhibition of these phosphatases in haplodeficient cells leads to G2 cell cycle arrest and apoptosis. mdpi.com

MicroRNAs: The deleted region in del(5q) MDS also contains genes for microRNAs, including miR-143 and miR-145. nih.govresearchgate.net Haploinsufficiency of these miRNAs leads to the upregulation of their target genes, such as the one for the IL-1 receptor-associated kinase (IRAK) adapter protein, TIRAP, contributing to the disease phenotype. nih.gov Preclinical experiments have shown that lenalidomide can increase the expression of the haploinsufficient miR-143 and miR-145 in del(5q) cells, correlating with drug sensitivity. nih.gov

Table 1: Key Haploinsufficient Targets in del(5q) MDS and Lenalidomide Action

Target Gene Location Consequence of Haploinsufficiency Preclinical Finding with Lenalidomide Citation
Casein Kinase 1A1 (CK1α) 5q32 Reduced protein levels Induces degradation of remaining CK1α, leading to p53-mediated apoptosis. nih.gov
CDC25C, PP2A 5q31 Reduced phosphatase activity Further inhibits these phosphatases, causing G2 cell cycle arrest. nih.gov
miR-143, miR-145 5q32-33 Upregulation of target genes (e.g., TIRAP, TRAF6) Upregulates expression of these miRNAs in del(5q) cells. nih.govnih.gov

Multiple Myeloma (MM) Models

In preclinical models of multiple myeloma, this compound exhibits a multifaceted mechanism of action that includes direct anti-tumor effects and immunomodulation. medchemexpress.comnih.gov Unlike in del(5q) MDS, its action in MM is not primarily dependent on a specific cytogenetic abnormality.

The primary mechanism involves the drug's interaction with the CRBN-CRL4 E3 ubiquitin ligase complex. medchemexpress.com This interaction leads to the targeted degradation of two critical lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.com These factors are essential for the survival of myeloma cells, and their degradation results in apoptosis and inhibition of proliferation. medchemexpress.com

Furthermore, preclinical studies have demonstrated potent immunomodulatory effects:

T-cell and NK-cell Activation: Lenalidomide enhances the proliferation and function of T-cells and Natural Killer (NK) cells, key components of the anti-tumor immune response. nih.govtandfonline.com It stimulates the production of cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ), which further activate cytotoxic cells. ausl.re.it

Tumor Microenvironment Modulation: The compound disrupts the interaction between multiple myeloma cells and bone marrow stromal cells (BMSCs). medchemexpress.com This interaction is crucial for myeloma cell growth, survival, and drug resistance. By inhibiting this cross-talk, lenalidomide downregulates the production of pro-inflammatory and pro-survival cytokines like Interleukin-6 (IL-6). medchemexpress.comausl.re.it

In vivo studies using xenograft mouse models have been instrumental in validating these mechanisms. For instance, a xenograft model using lenalidomide-resistant human MM cells was used to show that combining lenalidomide with RXR agonists could enhance anti-myeloma activity by increasing CRBN expression. mdpi.com

Table 2: Preclinical Research Findings of Lenalidomide in Multiple Myeloma Models

Model System Key Finding Mechanism of Action Citation
MM cell lines Inhibition of cell proliferation Degradation of IKZF1 and IKZF3 via CRBN-CRL4 ligase complex. medchemexpress.com
MM cells co-cultured with BMSCs Downregulation of IL-6 production Inhibition of MM cell-BMSC interaction. medchemexpress.com
Human peripheral blood mononuclear cells T-cell and NK-cell activation Increased production of IL-2 and IFN-γ. nih.govausl.re.it
Xenograft mouse model (SCID mice with MM1.R cells) Enhanced anti-tumor activity in combination with an RXR agonist Increased CRBN expression, overcoming resistance. mdpi.com

Mantle Cell Lymphoma (MCL) Models

Preclinical research in mantle cell lymphoma, an aggressive type of B-cell non-Hodgkin lymphoma, has revealed several mechanisms for lenalidomide's anti-tumor activity. aacrjournals.orgnih.gov

In a xenograft mouse model of human MCL, lenalidomide was shown to potently inhibit tumor growth and dissemination, in part by targeting the tumor microenvironment. nih.govnih.gov The study found that lenalidomide significantly reduced lymphangiogenesis (the formation of lymphatic vessels) by decreasing the recruitment of tumor-associated macrophages. nih.govnih.gov

Another distinct mechanism was identified in both in vitro and in vivo MCL models. aacrjournals.org This research showed that lenalidomide's anti-tumoral activity involves the disruption of the interaction between cyclin D1 and the cyclin-dependent kinase inhibitor p27KIP1. aacrjournals.org In MCL, cyclin D1 is overexpressed and sequesters p27KIP1 in the nucleus, promoting cell proliferation. aacrjournals.org Lenalidomide treatment led to the downregulation of cyclin D1 and the dissociation of these complexes, resulting in cell cycle arrest, apoptosis, and inhibition of angiogenesis. aacrjournals.org These preclinical findings provided a strong rationale for the clinical evaluation of lenalidomide in MCL. nih.govresearchgate.net

Table 3: Preclinical Research Findings of Lenalidomide in Mantle Cell Lymphoma Models

Model System Key Finding Mechanism of Action Citation
Xenograft mouse model Inhibition of tumor growth and dissemination Inhibition of lymphangiogenesis via reduced recruitment of tumor-associated macrophages. nih.govnih.gov
MCL cell lines and xenograft model Cell proliferation arrest and apoptosis Downregulation of cyclin D1 and disruption of cyclin D1/p27KIP1 complexes. aacrjournals.org
In vivo models Enhanced anti-tumor activity Combination with rituximab showed enhanced survival benefit. nih.gov

Other Hematologic Malignancies (e.g., B-cell Lymphomas)

The preclinical investigation of this compound extends to other hematologic malignancies, particularly mature B-cell lymphomas like Diffuse Large B-cell Lymphoma (DLBCL). medchemexpress.com The fundamental mechanism of action, involving the CRBN-mediated degradation of the transcription factors Aiolos and Ikaros, is also active in these cancers. medchemexpress.comnih.gov

Subsequent preclinical studies revealed that the degradation of Aiolos, which acts as a transcriptional repressor of interferon-stimulated genes (ISGs), leads to the upregulation of these genes, contributing to the anti-lymphoma effect. nih.gov

Preclinical models also suggested that the combination of lenalidomide with the anti-CD20 antibody rituximab resulted in enhanced survival benefits, paving the way for clinical trials of this combination. nih.gov Retrospective analyses of clinical trial data, informed by these preclinical insights, have suggested that the non-germinal center B-cell (non-GCB) subtype of DLBCL may be more sensitive to lenalidomide than the GCB subtype. nih.gov Studies continue to explore biomarkers to predict response in various lymphoma subtypes. cancernetwork.com

Table 4: Preclinical Research Findings of Lenalidomide in Other B-cell Lymphomas | Malignancy | Model System | Key Finding | Mechanism of Action | Citation | | :--- | :--- | :--- | :--- | | Mature B-cell Lymphomas | Lymphoma cell lines | Inhibition of growth | CRBN-mediated degradation of IKZF1 and IKZF3. | medchemexpress.com | | DLBCL | Lymphoma cell lines | Upregulation of interferon-stimulated genes (ISGs) | Degradation of Aiolos, a transcriptional repressor of ISGs. | nih.gov | | B-cell Lymphomas | In vivo models | Enhanced survival benefit | Synergistic activity when combined with rituximab. | nih.gov |

Molecular Mechanisms of Resistance to Lenalidomide

CRBN-Related Resistance Mechanisms

As the direct and essential target for lenalidomide's activity, alterations in the CRBN protein or its gene are primary drivers of resistance. ashpublications.orgnih.gov

Reduced expression of CRBN is a well-documented mechanism of acquired resistance to lenalidomide (B1683929). Since CRBN is required for lenalidomide to bind and induce the degradation of its targets, a decrease in CRBN levels renders cells non-responsive to the drug. ashpublications.orgnih.gov Clinical and in-vitro studies have consistently demonstrated a correlation between low or absent CRBN expression and lenalidomide resistance.

In laboratory models, human myeloma cell lines cultured for extended periods with lenalidomide that develop resistance show a significant reduction or complete loss of CRBN protein expression. ashpublications.orgresearchgate.net This loss of expression was identified as a primary event differentiating lenalidomide-sensitive and lenalidomide-resistant isogenic myeloma cell lines. ashpublications.org In these resistant cells, the gene expression changes normally induced by lenalidomide were markedly suppressed, confirming that CRBN is required for the drug's activity. ashpublications.org

These findings are mirrored in clinical settings. In a study of multiple myeloma patients who developed resistance to lenalidomide, a significant reduction in CRBN mRNA expression (ranging from 20% to 90%) was observed in post-treatment samples compared to pre-treatment levels. ashpublications.org Another study noted a decrease in CRBN protein levels in patients at the time they developed lenalidomide-refractory disease compared to their levels at diagnosis. mdpi.com

Study TypeKey FindingSource
Clinical Study (MM Patients)Significant reduction (20-90%) in CRBN mRNA levels observed in 8 of 9 patients at the time of drug resistance compared to baseline. ashpublications.org
In Vitro Cell Lines (MM1.S)Acquired resistance to lenalidomide was associated with the loss of CRBN expression, which was among the top 10 underexpressed genes in resistant cells. ashpublications.org
Clinical Study (MM Patients)CRBN protein levels, measured by immunohistochemistry, decreased in patients who became resistant to lenalidomide. mdpi.commdpi.com
In Vitro Cell LinesStable CRBN depletion in human myeloma cells led to high resistance to both lenalidomide and pomalidomide (B1683931). ashpublications.org

While less common than downregulation, genetic alterations in the CRBN gene, including point mutations, copy loss, and alternative splicing, represent another critical resistance mechanism. nih.gov These mutations can impair the function of the CRBN protein by preventing lenalidomide binding, interfering with its interaction with other components of the E3 ligase complex, or destabilizing the protein itself. nih.govnih.gov

The frequency of CRBN mutations increases significantly with exposure to immunomodulatory drugs (IMiDs). While rare in newly diagnosed patients (<1%), the incidence of point mutations rises in patients who have become refractory to lenalidomide (approximately 2.2%) and pomalidomide (approximately 9%). nih.govranchobiosciences.com These mutations are not clustered in a single hotspot but can occur along the length of the protein. nih.gov Some mutations are located in the drug-binding domain, directly impeding lenalidomide interaction, while others are found in regions critical for binding to DDB1, a key component of the ligase complex. nih.govnih.gov Still others may induce resistance by causing protein misfolding and subsequent degradation. nih.gov

Beyond point mutations, other genomic aberrations contribute to resistance. Loss of the CRBN gene copy, which is located on chromosome 3p, also increases with IMiD therapy, occurring in about 7.9% of lenalidomide-refractory patients and 24% of pomalidomide-refractory patients. nih.gov Additionally, an alternative splicing event that excludes exon 10 of the CRBN transcript produces a non-functional protein that cannot bind to IMiDs, and the prevalence of this splice variant increases in drug-refractory patients. nih.govhaematologica.org Collectively, direct genetic alterations to CRBN occur in nearly a third of patients with relapsed/refractory multiple myeloma treated with IMiDs. nih.gov

CRBN AlterationFrequency in Newly Diagnosed MMFrequency in Lenalidomide-Refractory MMSource
Point Mutations0.5%2.2% nih.govranchobiosciences.com
Gene Copy Loss1.5%7.9% nih.gov
High Exon-10 SplicingNot specifiedUp to 10% haematologica.org

Substrate-Related Resistance Mechanisms

Resistance can also emerge from alterations in the specific proteins targeted for degradation by the CRBN-lenalidomide complex or in the broader ubiquitination machinery.

The anti-myeloma efficacy of lenalidomide is critically dependent on the degradation of the transcription factors IKZF1 and IKZF3. researchgate.netnih.gov Mutations in IKZF1 or IKZF3 that prevent their recognition and binding by the lenalidomide-bound CRBN complex can confer resistance. mdpi.comnih.gov

Studies have shown that a single amino acid substitution in the region of IKZF3 that interacts with CRBN (the "degron") is sufficient to abrogate lenalidomide-induced degradation and rescue cell growth. researchgate.netnih.gov Specifically, a glutamine-to-histidine substitution at position 147 of IKZF3 (IKZF3Q147H) prevents its binding to CRBN in the presence of lenalidomide, thus conferring resistance. researchgate.netmdpi.com This highlights the exquisite specificity of the drug-induced interaction. While mutations in IKZF3 have been detected in patients at diagnosis, suggesting a potential role in disease pathogenesis, mutations affecting the degron region are a clear mechanism for acquired therapeutic resistance. nih.gov

In the context of del(5q) MDS, lenalidomide's therapeutic effect is mediated through the degradation of CK1α. capes.gov.brnih.gov Haploinsufficiency of the CSNK1A1 gene (which encodes CK1α) on the deleted chromosome 5q sensitizes these cells to further lenalidomide-induced degradation of the remaining CK1α protein. capes.gov.br Resistance in this setting can be associated with the selection of clones that have acquired TP53 mutations, which allows cells to bypass the cell death signals initiated by CK1α loss. nih.gov

Mutations in other core components of the complex, such as Cullin 4B (CUL4B), have been shown to induce lenalidomide resistance. nih.gov The knockout of CUL4B in vitro rendered myeloma cells resistant, a phenotype that was reversed by reintroducing the wild-type protein, proving its essentiality for lenalidomide's action. nih.gov

Furthermore, the ubiquitination process can be impeded by alterations in associated enzymes. The downregulation or mutation of UBE2G1, an E2 ubiquitin-conjugating enzyme that cooperates with the CRL4CRBN complex, has been shown to confer resistance to lenalidomide in myeloma cell lines. mdpi.com Conversely, the process can be antagonized by deubiquitinating enzymes (DUBs). The DUB USP15 has been found to counteract the CRL4CRBN-mediated ubiquitination of IKZF1 and IKZF3. mdpi.com Overexpression or hyperactivity of USP15 could therefore stabilize these substrates even in the presence of lenalidomide, leading to a resistant state. mdpi.com

Downstream Signaling Pathway Alterations

Even when lenalidomide successfully binds CRBN and degrades its primary targets, resistance can emerge through the activation of alternative pro-survival signaling pathways that bypass the drug's intended cytotoxic effects. mdpi.comashpublications.org

One significant mechanism involves the dysregulation of the Wnt/β-catenin signaling pathway. nih.govoaepublish.com Studies have shown that both acute and chronic exposure to lenalidomide can induce β-catenin transcription and lead to the accumulation of β-catenin protein. nih.gov This activates downstream targets such as c-Myc and Cyclin D1, which promote cell survival and proliferation. nih.gov Overactivation of the Wnt/β-catenin pathway, either through experimental manipulation or as an acquired change, was shown to reduce sensitivity to lenalidomide, while its suppression restored sensitivity. nih.gov This suggests that cancer cells can co-opt this pathway as an adaptive response to escape the drug's effects. oaepublish.com

The central anti-myeloma activity of lenalidomide stems from the degradation of IKZF1/3, which leads to the downregulation of the master transcription factor IRF4 and its target, MYC. sci-hub.senih.gov In some resistant cells, however, IRF4 and MYC expression levels can be restored despite ongoing IKZF1/3 degradation. nih.govashpublications.org This indicates the activation of parallel or redundant signaling pathways that maintain the expression of these critical survival factors, thereby uncoupling the downstream effects from the primary drug action. ashpublications.org

A novel, CRBN-independent resistance mechanism involves the ADAR1-regulated dsRNA-sensing pathway. ashpublications.orgashpublications.org Lenalidomide treatment has been found to increase the levels of cytoplasmic double-stranded RNA (dsRNA) in myeloma cells. This dsRNA can be recognized by cellular sensors like MDA5, triggering a type I interferon response that contributes to cell death. ashpublications.org The RNA editing enzyme ADAR1 can deaminate adenosine (B11128) residues in dsRNA, effectively marking it as "self" and preventing this immune-sensing response. ashpublications.org In myeloma cells with high baseline expression of ADAR1, this editing activity is enhanced, blunting the dsRNA-induced interferon response and thus contributing to lenalidomide resistance. ashpublications.orgashpublications.org

Table of Mentioned Compounds

Compound Name
Bortezomib (B1684674)
CC-122
Cyclin D1
Dexamethasone
Lenalidomide
Lenalidomide hydrochloride
Melphalan
Pomalidomide

Role of the Tumor Microenvironment in Resistance

The tumor microenvironment (TME) plays a pivotal role in fostering drug resistance. haematologica.org This complex network of non-malignant cells, including bone marrow stromal cells (BMSCs), immune cells, and extracellular matrix components, can protect cancer cells from the effects of therapy. nih.gov Lenalidomide has immunomodulatory effects, stimulating T cells and natural killer (NK) cells to attack myeloma cells. researchgate.net However, the TME can evolve to counteract these effects.

One mechanism of resistance involves the expansion of exhausted T-cell populations. nih.gov Deep immune profiling of patients resistant to IMiDs has revealed an increase in T cells expressing exhaustion markers like LAG3 and TIGIT, which correlates with poorer outcomes. nih.gov The TME can also secrete cytokines that promote resistance. For example, BMSCs can secrete factors that activate pro-survival pathways in myeloma cells. nih.gov The interaction between myeloma cells and BMSCs can impede the anti-tumor effects of lenalidomide. haematologica.org Furthermore, changes in the composition of immune cells and the downregulation of chemokines like CCL20, which is involved in attracting lymphocytes, have been associated with lenalidomide resistance. haematologica.org The TME can also contribute to resistance through metabolic changes, such as increased lactate (B86563) levels. haematologica.org

Genetic and Epigenetic Aberrations Associated with Resistance

Both stable genetic changes and reversible epigenetic modifications are key drivers of lenalidomide resistance. oaes.cc

Genetic Aberrations: The most direct mechanism of resistance involves genetic alterations in the CRBN gene, the primary target of lenalidomide. nih.gov While rare in newly diagnosed patients, mutations in CRBN increase in frequency in patients who have become refractory to IMiD therapy. nih.govranchobiosciences.com These mutations can occur in the drug-binding site, preventing lenalidomide from interacting with CRBN, or they can destabilize the protein. nih.gov Besides point mutations, other genetic alterations affecting CRBN include copy number loss and structural variations, which also increase in incidence as patients progress through therapy. nih.govranchobiosciences.com A specific transcript variant resulting from the splicing of exon 10 has also been associated with resistance. nih.govranchobiosciences.com Collectively, these genetic alterations in CRBN can be found in nearly 30% of patients with relapsed/refractory multiple myeloma. ashpublications.org Mutations can also occur in genes encoding downstream proteins, such as IKZF1 or IKZF3, specifically in the region required for lenalidomide-induced degradation. nih.govmdpi.com

Epigenetic Aberrations: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as significant contributors to drug resistance. d-nb.info These changes are often reversible, making them attractive therapeutic targets. d-nb.info One such mechanism involves the RNA editing enzyme ADAR1. ashpublications.org High expression of ADAR1 has been linked to lenalidomide resistance. ashpublications.org Lenalidomide treatment can induce the accumulation of double-stranded RNA (dsRNA) in cells, which triggers a cell death-promoting immune response. ashpublications.org ADAR1 edits these dsRNAs, marking them as "self" and thereby dampening this anti-tumor response, allowing cancer cells to survive. ashpublications.org Another example is the overexpression of the histone methyltransferase SETDB1, which has been shown to induce lenalidomide resistance by promoting epithelial-mesenchymal transition (EMT) and activating the PI3K/AKT pathway. nih.gov DNA methylation is another epigenetic mechanism; hypermethylation and silencing of tumor suppressor genes have been observed more frequently in relapsed than in newly diagnosed myeloma patients. d-nb.info

Table 3: Genetic and Epigenetic Mechanisms of Lenalidomide Resistance
CategorySpecific MechanismEffectReferences
GeneticCRBN gene mutationsPrevent drug binding or destabilize CRBN protein. nih.gov, nih.gov
CRBN copy loss/structural variationsReduce the amount of available CRBN protein. nih.gov, ranchobiosciences.com
IKZF1/IKZF3 mutationsPrevent CRBN-mediated degradation. nih.gov, mdpi.com
EpigeneticADAR1 overexpressionEdits endogenous dsRNA, preventing an innate immune response and cell death. ashpublications.org
SETDB1 overexpressionPromotes EMT and activates the pro-survival PI3K/AKT pathway. nih.gov

Compound Names Mentioned in the Article

Table 4: List of Compounds
Compound Name
This compound
Palbociclib
Thalidomide (B1683933)

Structural Activity Relationship Sar and Rational Drug Design

Key Structural Elements of Lenalidomide (B1683929) Essential for CRBN Binding

The interaction between lenalidomide and Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1 ubiquitin ligase complex (CRL4CRBN), is mediated by specific structural components of the drug molecule. nih.govnih.gov The lenalidomide structure consists of two primary rings: a glutarimide (B196013) ring and a substituted phthaloyl (or isoindolinone) ring. nih.gov

The glutarimide ring is the critical component for anchoring the molecule to CRBN. nih.govrsc.orgtandfonline.com It inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov This pocket is notably rich in tryptophan residues, often called the "tri-Trp pocket," which includes W380, W386, and W400. rsc.org The binding is stabilized by several key hydrogen bonds:

The glutarimide ring forms hydrogen bonds with the backbone of H378 and W380 in CRBN. rsc.org

An additional hydrogen bond is formed with the side chain of H378. rsc.org

Molecular dynamics simulations have confirmed that between two and three hydrogen bonds are consistently formed, which are crucial for stabilizing the drug-protein complex. scielo.org.za

The phthaloyl (isoindolinone) portion of lenalidomide remains largely solvent-exposed on the surface of CRBN after the glutarimide ring is docked. nih.govrsc.orgtandfonline.com While the glutarimide ring is essential for the initial binding to CRBN, the exposed phthaloyl moiety plays a crucial role in creating a new surface that recruits specific "neosubstrate" proteins, such as Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), to the E3 ligase complex for subsequent ubiquitination and degradation. nih.govnih.govrsc.org The C4 and C5 positions on this ring are particularly important for these interactions and are key sites for modification in drug design. researchgate.netnih.gov

Table 1: Key Interactions between Lenalidomide and CRBN
Structural Element of LenalidomideInteracting CRBN ResiduesType of InteractionPrimary Function
Glutarimide RingW380, W386, W400 (Tri-Trp Pocket)Hydrophobic Interactions, Hydrogen BondsAnchors lenalidomide to CRBN rsc.orgnih.gov
Glutarimide RingH378, W380Hydrogen BondsStabilizes binding within the pocket rsc.org
Phthaloyl (Isoindolinone) RingSolvent-exposed surface of CRBNForms new protein-protein interfaceRecruits neosubstrates for degradation nih.govrsc.orgnih.gov

Comparative SAR with Thalidomide (B1683933) and Pomalidomide (B1683931)

Lenalidomide belongs to a class of compounds known as immunomodulatory drugs (IMiDs), which also includes the parent compound, thalidomide, and a more potent derivative, pomalidomide. nih.gov While all three share the core glutarimide ring responsible for CRBN binding, their structural differences lead to significant variations in potency and substrate specificity. nih.govnih.gov

Thalidomide is the foundational molecule, consisting of a phthalimide (B116566) group linked to a glutarimide ring. nih.gov Lenalidomide is a derivative of thalidomide that features an amino group at the C4 position of the phthaloyl ring and the removal of one carbonyl group from this ring, forming an isoindolinone moiety. nih.govresearchgate.net Pomalidomide is structurally similar to lenalidomide but has an amino group at the C4 position and a carbonyl group at the C7 position of the phthaloyl ring.

These modifications directly impact their interaction with CRBN and subsequent biological activity. Lenalidomide and pomalidomide bind to CRBN with significantly higher affinity than thalidomide. rsc.orgresearchgate.netjst.go.jp The C4-amino functionality present in both lenalidomide and pomalidomide is a key factor in their enhanced ability to induce the degradation of transcription factors Ikaros and Aiolos, which is central to their anti-myeloma effects. rsc.orgnih.gov Pomalidomide generally exhibits superior potency over lenalidomide in degrading certain neosubstrates, such as ARID2, which may account for its greater anti-myeloma effect in some contexts. rsc.org In contrast, lenalidomide is uniquely effective at inducing the degradation of CK1α, the mechanism underlying its therapeutic effect in myelodysplastic syndrome with del(5q), an activity that thalidomide and pomalidomide largely lack. jst.go.jp

Table 2: Comparative Structural and Activity Profile of IMiDs
CompoundKey Structural Difference from ThalidomideRelative CRBN Binding AffinityPrimary Neosubstrate Degradation Profile
ThalidomideParent compound (Phthalimide ring)BaseWeak degradation of IKZF1/3 nih.gov
LenalidomideC4-amino group on isoindolinone ringHigher than Thalidomide researchgate.netjst.go.jpStrong degradation of IKZF1/3; Unique degradation of CK1α rsc.orgjst.go.jp
PomalidomideC4-amino group on phthalimide ringHigher than Thalidomide; similar to or greater than Lenalidomide rsc.orgjst.go.jpVery strong degradation of IKZF1/3; degradation of ARID2 rsc.org

Strategies for Enhancing Selectivity and Potency

Rational drug design efforts focus on modifying the IMiD scaffold to create next-generation Cereblon E3 Ligase Modulators (CELMoDs) with enhanced potency and tailored substrate selectivity. A primary strategy involves chemical modification of the solvent-exposed phthaloyl ring, as the core glutarimide ring must be conserved for CRBN binding. nih.govbiorxiv.org

Subtle changes to the phthaloyl ring can dramatically alter which neosubstrates are recruited to the CRL4CRBN complex. nih.gov This provides a proof-of-concept that the chemical structure of the IMiD acts as a specific modulator of the E3 ligase's substrate choice. nih.gov For example, the development of the novel thalidomide analog CC-122 (Avadomide) resulted in a compound with a strong effect on IKZF1/IKZF3 degradation without significantly affecting CK1α levels, demonstrating that these activities can be decoupled through chemical design. nih.govnih.gov

Further strategies include:

Increasing Binding Affinity: Developing compounds like iberdomide (B608038) (CC-220), which has a higher binding affinity for CRBN than both lenalidomide and pomalidomide. rsc.org This enhanced affinity can lead to more efficient degradation of known neosubstrates like Ikaros and Aiolos, potentially overcoming resistance mechanisms such as CRBN downregulation. rsc.org

Targeting Novel Substrates: The compound CC-885 was designed to induce the degradation of not only IKZF1 but also the translation termination factor GSPT1, a neosubstrate not targeted by lenalidomide or pomalidomide. nih.gov This demonstrates the potential to expand the range of "undruggable" proteins that can be targeted for degradation.

Optimizing Physicochemical Properties: Filtering compound libraries based on properties like molecular weight and lipophilicity (clogP) helps identify potent scaffolds with favorable drug-like characteristics suitable for further development, including for use as PROTAC warheads. biorxiv.org

Design of Novel IMiDs with Modified Phthaloyl and Glutarimide Rings

Medicinal chemistry efforts have extended beyond simple substitutions to include significant alterations of the core ring systems of IMiDs to discover novel CRBN modulators.

One approach has been to modify the phthaloyl ring system extensively. Researchers have described the discovery of a series of isoquinoline-1,3(2H,4H)-dione derivatives. tandfonline.com These compounds retain the essential glutarimide group but replace the five-membered ring of the phthaloyl moiety with a six-membered ring, creating a new scaffold. tandfonline.com Molecular docking studies showed that these novel derivatives maintain the crucial hydrogen bonding pattern with CRBN residues Trp402, Trp382, and His380, similar to lenalidomide, while presenting a new vector for chemical exploration. tandfonline.com A recent high-throughput screen identified a previously unpublished class of potent CRBN binders featuring sulfonamide derivatization at the C5 or C6 position of the phthaloyl ring, opening another new avenue for IMiD design. biorxiv.org

The glutarimide ring, while highly conserved, has also been a target for modification. Research has shown that a succinimide (B58015) ring, which has a five-membered structure compared to glutarimide's six-membered ring, can bind to CRBN with a higher affinity. acs.org This finding has prompted the design and synthesis of novel effectors based on a succinimide scaffold, aiming to create more minimalistic and potentially more potent CRBN binders. acs.org However, screening of derivative libraries confirms that most changes to the glutarimide ring result in low or no activity, highlighting its critical and sensitive role in CRBN binding. biorxiv.org

Development of Linker Chemistry for PROTAC Construction

The ability of lenalidomide and its analogs to recruit CRBN has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.netjst.go.jp PROTACs are heterobifunctional molecules that consist of two "warheads" connected by a chemical linker. One warhead binds to a target protein of interest, while the other—in this case, an IMiD—binds to an E3 ligase like CRBN. jst.go.jp This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The rational design of IMiD-based PROTACs relies on the structural understanding of the CRBN-IMiD interaction. The elucidation of the crystal structure of CRBN bound to IMiDs was a breakthrough for this field. researchgate.net The structure confirmed that the phthaloyl ring of the IMiD is solvent-exposed, providing a natural and accessible attachment point for the linker without disrupting the essential glutarimide-CRBN interaction. tandfonline.comresearchgate.netnih.gov

Key considerations in linker chemistry for lenalidomide-based PROTACs include:

Attachment Point: The C4, C5, and C6 positions of the phthaloyl ring are the most common sites for linker attachment, as they protrude from the CRBN binding pocket into the solvent. researchgate.netnih.gov

Linker Composition and Length: The nature and length of the linker are critical for achieving a stable and effective ternary complex (Target Protein-PROTAC-CRBN). The linker must be optimized to correctly position the target protein relative to the E3 ligase for efficient ubiquitin transfer.

Potency of the E3 Ligase Ligand: The use of more potent CRBN ligands, such as pomalidomide or next-generation CELMoDs, in place of thalidomide or lenalidomide is a recommended strategy for creating more efficient PROTACs. researchgate.net

The development of CRBN-recruiting PROTACs has become a widespread strategy for targeting a vast array of proteins for degradation that were previously considered undruggable. researchgate.netnih.gov

Pharmacology Mechanistic and Preclinical Focus

Molecular Transport and Disposition Mechanisms

The disposition of lenalidomide (B1683929) hydrochloride is significantly influenced by molecular transport systems, which govern its absorption, distribution, and elimination from the body. Preclinical studies have been instrumental in elucidating the interactions of lenalidomide with various transporters, particularly those involved in cellular efflux and renal excretion.

In vitro studies have established that lenalidomide is a weak substrate for the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govnih.govresearchgate.net This transporter is expressed in various tissues, including the intestines, kidneys, and blood-brain barrier, and plays a role in limiting the intracellular accumulation of xenobiotics.

Evidence from preclinical models suggests that the interaction with P-gp could potentially influence the disposition of lenalidomide. researchgate.net For instance, in cell lines engineered to express human P-gp, such as LLC-PK1 and MDCKII, lenalidomide demonstrated P-gp-mediated transport. researchgate.net The efflux of lenalidomide from these cells can be inhibited by known P-gp inhibitors. nih.gov

In Vitro P-gp Interaction Data for Lenalidomide
Cell LineEfflux RatioReference
LLC-PK1 (expressing human P-gp)3 researchgate.net
MDCKII (expressing human P-gp)3.66 researchgate.net

The primary route of elimination for lenalidomide is renal excretion, with a significant portion of the administered dose being excreted unchanged in the urine. nih.govnih.govmdpi.com Pharmacokinetic studies in healthy volunteers have consistently shown that the renal clearance of lenalidomide surpasses the glomerular filtration rate, indicating the involvement of active tubular secretion. nih.govnih.gov This active secretion mechanism contributes to the efficient removal of the drug from the bloodstream.

Metabolism by Enzymatic Systems (e.g., Cytochrome P450 Enzymes, UGT1A1)

Preclinical and in vitro studies have consistently demonstrated that lenalidomide undergoes minimal metabolism. nih.govnih.gov It is not a substrate, inhibitor, or inducer of the major cytochrome P450 (CYP) isoenzymes. nih.govnih.gov Incubations of lenalidomide with human liver microsomes, recombinant CYP isozymes, and human hepatocytes did not result in significant Phase I or Phase II metabolism. nih.govnih.gov

This lack of metabolism by the CYP450 system indicates a low potential for clinically significant drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes. nih.gov

Plasma Protein Binding Characteristics (Preclinical Context)

Lenalidomide exhibits low to moderate binding to plasma proteins. Ex vivo studies have shown that the binding of lenalidomide to plasma proteins is approximately 30% to 40% in healthy individuals. nih.govdrugbank.com This binding is not highly variable among individuals and remains relatively constant over a range of physiological concentrations. nih.gov Importantly, renal impairment does not appear to significantly alter the plasma protein binding of lenalidomide. nih.govascopubs.org The relatively low degree of protein binding means that a substantial fraction of the drug in circulation is unbound and pharmacologically active.

Plasma Protein Binding of Lenalidomide
ParameterValueReference
Protein Binding Percentage~30-40% nih.govnih.govdrugbank.com

Advanced Research Methodologies Applied to Lenalidomide

Proteomic and Phosphoproteomic Profiling for Target Identification and Mechanism Elucidation

Proteomic and phosphoproteomic analyses have been instrumental in identifying the direct targets of lenalidomide (B1683929) and understanding the downstream signaling events that mediate its therapeutic effects and resistance mechanisms. researchgate.net These approaches allow for a global and unbiased view of the changes in protein expression and phosphorylation states within cancer cells upon treatment with lenalidomide.

Integrated analyses of the proteome and phosphoproteome have been applied to patient samples taken before treatment and at the time of relapse to uncover non-genetic mechanisms of drug resistance. researchgate.net For instance, such studies have revealed that resistance to lenalidomide can be associated with the upregulation of specific proteins, like CDK6, which governs a protein resistance signature. researchgate.net Furthermore, phosphoproteomic profiling can pinpoint altered phosphorylation of target proteins, providing insights into the signaling pathways modulated by lenalidomide. uu.nl

One of the key discoveries enabled by proteomic profiling was the identification of casein kinase 1A1 (CK1α) as a specific substrate of the CRL4-CRBN E3 ubiquitin ligase complex in the presence of lenalidomide. thermofisher.com This finding was crucial for understanding the drug's remarkable efficacy in myelodysplastic syndrome (MDS) with a 5q deletion. thermofisher.com

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a powerful quantitative proteomic technique that has been employed to investigate the effects of lenalidomide on the cellular proteome. sigmaaldrich.comwikipedia.org This method involves metabolically labeling the entire proteome of living cells with "heavy" isotope-containing amino acids, allowing for direct comparison with a control "light" cell population. sigmaaldrich.com The key advantage of SILAC is that it enables the mixing of cell populations at the very beginning of the experimental workflow, which minimizes sample-to-sample variation and enhances the accuracy of protein quantification. sigmaaldrich.com

In the context of lenalidomide research, SILAC has been used to explore changes in the proteome of myeloid cell lines following drug treatment. thermofisher.com A notable study used SILAC to analyze changes in ubiquitination, which led to the discovery that lenalidomide induces the ubiquitination and subsequent degradation of CK1α while decreasing the ubiquitination of its primary binding target, Cereblon (CRBN). thermofisher.com This methodology was also fundamental in studies demonstrating the selective degradation of the Ikaros family transcription factors IKZF1 and IKZF3, key mediators of lenalidomide's anti-myeloma activity. capes.gov.br

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the core analytical technique that underpins most proteomic and phosphoproteomic studies of lenalidomide. High-resolution MS instruments, such as the Q Exactive and Orbitrap Fusion systems, are coupled with liquid chromatography (LC) to separate and identify thousands of proteins and their post-translational modifications from complex cellular lysates. thermofisher.com

Researchers have utilized various MS-based quantitative strategies, including SILAC and tandem mass tagging (TMT), to compare protein abundance across different conditions. researchgate.netthermofisher.com In TMT-based proteomics, peptides from different samples are labeled with isobaric tags, which allows for the simultaneous analysis of multiple samples (multiplexing) in a single MS run. thermofisher.com This approach was used to compare the substrate specificity of lenalidomide with other related compounds, confirming that only lenalidomide treatment led to a significant reduction in CK1α levels. thermofisher.com Furthermore, MS is the definitive tool for identifying proteins captured by chemical probes, such as photoaffinity labels, providing direct evidence of drug-target engagement. acs.orgnih.gov

Research FindingMethodologyMass Spectrometer UsedReference
Identification of CK1α as a lenalidomide-induced degradation target.SILAC and TMT quantitative proteomics.Q Exactive, Orbitrap Fusion. thermofisher.com
CDK6 upregulation identified as a resistance mechanism.TMT-based proteomic and phosphoproteomic analysis.Not specified in abstract. researchgate.net
Identification of eIF3i as a novel target of the lenalidomide-CRBN complex.Photoaffinity labeling with quantitative proteomics.Not specified in abstract. acs.orgbiorxiv.org
Mapping of lenalidomide binding interface on eIF3i.Covalent lenalidomide probe with mass spectrometry.Not specified in text. nih.gov

Genetic and Genomic Approaches

Genetic and genomic methodologies have been essential for identifying the genes that determine sensitivity or resistance to lenalidomide, providing a functional link between the genome and the drug's activity.

CRISPR-Cas9 Screening for Resistance Gene Identification

The powerful gene-editing tool CRISPR-Cas9 has been utilized in genome-wide screens to systematically identify genes whose inactivation leads to lenalidomide resistance. nih.govashpublications.org These positive selection screens involve introducing a library of single-guide RNAs (sgRNAs) into a population of cancer cells, with each sgRNA targeting a specific gene for knockout. nih.gov When the cell population is treated with lenalidomide, cells that acquire a resistance-conferring mutation survive and become enriched.

CRISPR screens have consistently identified the components of the CRL4-CRBN E3 ubiquitin ligase complex as critical determinants of lenalidomide's activity. ashpublications.orgnih.gov The most significantly enriched gene in these screens is invariably CRBN, the direct molecular target of the drug. ashpublications.orgnih.gov Inactivation of other genes in the complex, such as CUL4B and DDB1, has also been shown to confer resistance. nih.gov Beyond the core ligase complex, these screens have uncovered novel modulators of lenalidomide activity, including the E2 ubiquitin-conjugating enzymes UBE2G1 and UBE2D3, and the Nedd8-specific protease SENP8. nih.govashpublications.org These findings establish that decreased activity of the CRL4-CRBN ligase is the predominant pathway for acquired resistance. nih.gov

Gene Identified by CRISPR ScreenFunctionCell ContextReference
CRBN Substrate receptor of CRL4 E3 ubiquitin ligase; direct lenalidomide target.Multiple Myeloma, Primary Effusion Lymphoma nih.govashpublications.orgnih.gov
CUL4B Core component of the CRL4 E3 ubiquitin ligase complex.Multiple Myeloma nih.gov
DDB1 Core component of the CRL4 E3 ubiquitin ligase complex.Multiple Myeloma nih.gov
UBE2G1 E2 ubiquitin-conjugating enzyme involved in polyubiquitination.Multiple Myeloma, Primary Effusion Lymphoma nih.govashpublications.org
SENP8 Nedd8-specific protease involved in regulating cullin-RING ligases.Primary Effusion Lymphoma nih.gov
UBE2D3 E2 ubiquitin-conjugating enzyme involved in monoubiquitination (priming).Multiple Myeloma ashpublications.org

Transcriptomic Analyses (RNA Sequencing)

RNA sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome, revealing changes in gene expression that occur in response to lenalidomide treatment or during the development of resistance. ashpublications.orgresearchgate.net Studies performing RNA-seq on paired samples from multiple myeloma patients, collected before treatment and at relapse, have sought to identify CRBN-independent resistance mechanisms. ashpublications.orgresearchgate.net

These transcriptomic analyses have revealed that acquired resistance to lenalidomide can be associated with the modulation of specific gene expression signatures. ashpublications.org For example, one study identified a significant upregulation of an interferon-stimulated gene (ISG) signature in patients sensitive to lenalidomide, suggesting a role for immune modulation in the drug's mechanism of action. ashpublications.org Conversely, analysis of refractory patients has shown that the global transcriptomic profile is often heavily influenced by underlying large-scale chromosomal changes rather than specific mutations in drug targets. nih.gov RNA-seq has also been used to investigate the expression of CRBN splice variants, although these have not been found to be enriched in relapsed patients, suggesting they are unlikely to be a common mechanism of resistance. researchgate.net

Chemical Proteomics and Photoaffinity Probes

Chemical proteomics, particularly using photoaffinity probes, offers a powerful method for the direct and unbiased identification of a small molecule's cellular binding partners. biorxiv.orgbiorxiv.org This approach overcomes the limitations of methods that rely on downstream effects like protein degradation, as it can capture even transient or non-degradative interactions. biorxiv.orgbiorxiv.org

For lenalidomide, researchers have developed a specialized probe called "photolenalidomide" (pLen). acs.orgnih.gov This molecule is a lenalidomide analog engineered with two key features: a photo-reactive group (like a diazirine) and an enrichment handle (like a biotin (B1667282) tag). acs.orgbiorxiv.org When added to living cells, pLen engages the same targets as lenalidomide. Upon exposure to UV light, the photo-reactive group forms a covalent bond with the binding protein, permanently "labeling" it. biorxiv.org The labeled proteins can then be isolated using the enrichment handle and identified by mass spectrometry. researchgate.net

This methodology has been successfully used to:

Confirm known targets: pLen robustly captured CRBN and its known neosubstrate IKZF1 in multiple myeloma cells. acs.orgbiorxiv.org

Identify novel targets: The use of pLen in HEK293T cells led to the discovery of a novel lenalidomide-dependent binding partner, the eukaryotic translation initiation factor 3 subunit i (eIF3i). biorxiv.orgnih.gov

Elucidate interaction dynamics: Intriguingly, while eIF3i forms a ternary complex with CRBN in the presence of lenalidomide, it is not subsequently ubiquitinated or degraded, demonstrating that target engagement does not always lead to proteasomal destruction. acs.orgnih.gov

These chemical proteomics studies have revealed that the scope of lenalidomide's interactions is broader than previously understood, pointing to a wider array of targets that may contribute to its diverse biological effects. biorxiv.org

Structural Biology Techniques (e.g., Co-crystallography of CRBN-Lenalidomide Complexes)

High-resolution structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the molecular mechanism of action of lenalidomide. These methods have provided atomic-level insights into how lenalidomide interacts with its primary target, the Cereblon (CRBN) E3 ubiquitin ligase complex, and how this binding event leads to the recruitment and subsequent degradation of specific proteins.

In 2014, a significant breakthrough occurred when two independent research groups solved the crystal structures of the DDB1-CRBN complex bound to immunomodulatory imide drugs (IMiDs), including lenalidomide. rsc.orgjst.go.jp One study reported the structures of human DDB1 and chicken CRBN in complex with thalidomide (B1683933), lenalidomide, or pomalidomide (B1683931), while the other determined the structure of human DDB1 and human CRBN with lenalidomide. rsc.org These initial structures revealed that the glutarimide (B196013) moiety of lenalidomide is crucial for its binding to CRBN, inserting into a "tri-Trp" pocket in the thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov The variable phthaloyl ring portion of the molecule remains more exposed to the solvent. nih.gov

Subsequent crystallographic studies have provided even greater detail, including the structure of the ternary complex of DDB1-CRBN-lenalidomide with the neosubstrate casein kinase 1α (CK1α). rsc.orgacs.org These co-crystallography studies demonstrated that lenalidomide acts as a "molecular glue," creating a novel binding surface on CRBN that is recognized by neosubstrates like CK1α and the lymphoid transcription factors IKZF1 and IKZF3. nih.govacs.org The binding of lenalidomide to CRBN induces a conformational change that facilitates the recruitment of these specific proteins to the E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation. nih.govwikipedia.org

The crystal structure of the DDB1-CRBN-lenalidomide-CK1α complex, resolved at 2.45 Å, shows that CRBN and lenalidomide together form the binding interface for a β-hairpin loop in the N-terminal lobe of CK1α. acs.orgresearchgate.net This interaction is highly specific; the binding of CK1α to the CRL4CRBN complex is strictly dependent on the presence of an IMiD. acs.orgresearchgate.net

Further structural analyses have highlighted the importance of specific amino acid residues and interactions. For instance, the amino group on the phthalimide (B116566) ring of lenalidomide forms a water-mediated hydrogen bond with the Q146 residue of IKZF1, which contributes to a stronger interaction compared to thalidomide. rsc.org Biomolecular simulations based on the crystal structure (PDB ID: 5FQD) have also shown that lenalidomide stabilizes the CRBN-CK1α complex by shielding key hydrogen bonds at the protein-protein interface from water, thereby increasing the stability of the ternary complex. acs.orgub.edu Specifically, three hydrogen bonds between CRBN residues (N351, H357, and W400) and the backbone of CK1α (residues I37, T38, and N39) are strengthened in the presence of lenalidomide. acs.org

Recent advancements in structural biology have led to the design of a new CRBN construct, CRBNmidi, which can be expressed in E. coli and is suitable for high-resolution crystallographic studies without the need for co-expression with DDB1. biorxiv.org This has facilitated the solving of co-crystal structures of CRBN in complex with lenalidomide and other degraders, which will likely accelerate the structure-based design of new CRBN-based therapeutics. biorxiv.orgrcsb.org

Table of Crystallographic Data for Lenalidomide Complexes:

Complex PDB ID Resolution (Å) Key Findings Reference(s)
DDB1-CRBN-Lenalidomide4TZ43.0Showed the binding mode of lenalidomide within the CRBN tri-Trp pocket. rsc.orgnih.gov
DDB1-CRBN-Lenalidomide-CK1α5FQD2.45Revealed the "molecular glue" mechanism, with lenalidomide mediating the interaction between CRBN and CK1α. rsc.orgacs.org
CRBN-midi-Lenalidomide8RQA2.50Demonstrated the utility of a new CRBN construct for structural studies. rcsb.org

Future Research Directions and Unaddressed Questions

Strategies to Overcome Lenalidomide (B1683929) Resistance

A significant challenge in the clinical use of lenalidomide is the development of resistance. Researchers are pursuing several avenues to counteract this phenomenon.

Development of Next-Generation IMiDs

Building on the foundation of lenalidomide, a new generation of immunomodulatory drugs (IMiDs) known as Cereblon E3 Ligase Modulators (CELMoDs) are in development. myeloma.org.ukoncotarget.comnih.gov These next-generation agents, including iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), are designed to bind to the cereblon (CRBN) protein with higher affinity than lenalidomide. myeloma.org.ukoncotarget.comnih.gov This enhanced binding is intended to more efficiently trigger the degradation of cancer-driving proteins. myeloma.org.uk Preclinical studies have shown that these newer agents can overcome resistance to lenalidomide and pomalidomide (B1683931) in multiple myeloma cells, even in cases with dysregulated CRBN. oncotarget.com The increased potency of CELMoDs in degrading key proteins like Ikaros (IKZF1) and Aiolos (IKZF3) suggests they may be effective in patients who have become refractory to earlier-generation IMiDs. oncotarget.comnih.gov

Rational Combination Therapies Targeting Compensatory Pathways

To combat resistance, researchers are investigating rational combination therapies that target pathways that compensate for lenalidomide's effects. patsnap.comcancernetwork.com One promising strategy involves combining lenalidomide or next-generation IMiDs with other classes of anti-cancer agents. For instance, combining these agents with proteasome inhibitors (PIs) or monoclonal antibodies like daratumumab has shown synergistic effects. oncotarget.comnih.gov

Recent research has identified the RNA editing enzyme ADAR1 as a key factor in lenalidomide resistance. nus.edu.sgecancer.orgfuturity.org ADAR1 can suppress the immune response triggered by lenalidomide by editing double-stranded RNA (dsRNA). nus.edu.sgecancer.orgfuturity.org Targeting ADAR1 with inhibitors could potentially resensitize resistant myeloma cells to lenalidomide by restoring the immune-stimulating effects of the drug. nus.edu.sgecancer.orgfuturity.org Combining new IMiD analogues with ADAR1 inhibitors is a promising preclinical strategy to tackle drug resistance. nus.edu.sgecancer.org

Another approach involves targeting other pathways that contribute to resistance. For example, the upregulation of CDK6 has been identified as a driver of IMiD resistance. haematologica.org Combining IMiDs with CDK6 inhibitors, such as palbociclib, has demonstrated synergistic effects in preclinical models. haematologica.org Similarly, inhibiting compensatory survival pathways, such as those involving PI3K or HDAC, is being explored to prevent the emergence of resistant clones. patsnap.com

Dissecting the Pleiotropic Effects of Lenalidomide

Lenalidomide exhibits a wide range of biological activities, the full extent of which are still being uncovered. Its primary mechanism involves binding to the CRBN protein, which is part of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govharvard.edu This binding alters the substrate specificity of the ligase, leading to the targeted degradation of specific proteins, known as neosubstrates.

The degradation of the transcription factors IKZF1 and IKZF3 is a key driver of lenalidomide's anti-myeloma effects. nih.govnih.gov In T-cells, the degradation of these same factors leads to increased production of Interleukin-2 (B1167480) (IL-2), contributing to the drug's immunomodulatory properties. oncotarget.comnih.gov In myelodysplastic syndrome (MDS) with a 5q deletion, lenalidomide induces the degradation of casein kinase 1A1 (CK1α), leading to the death of malignant cells. nih.gov

However, the complete spectrum of lenalidomide's neosubstrates and the downstream consequences of their degradation are not fully understood. nih.gov Further research is needed to identify all the proteins targeted by the lenalidomide-CRBN complex and to unravel how their degradation contributes to the drug's diverse clinical effects. harvard.edu

Exploring Therapeutic Potential in Non-Hematologic Malignancies (Preclinical)

While lenalidomide is primarily used for hematologic cancers, preclinical studies are exploring its potential in solid tumors. The anti-angiogenic properties of lenalidomide, demonstrated by its ability to inhibit the formation of new blood vessels in laboratory models, suggest a possible role in treating solid tumors. nih.govnih.gov

Preclinical research has shown that lenalidomide, often in combination with other agents, can inhibit tumor growth in models of ocular melanoma, colon cancer, and pancreatic cancer. nih.gov For example, combining lenalidomide with sorafenib (B1663141) or with sunitinib (B231) and cyclophosphamide (B585) has shown anti-angiogenic and tumor-inhibiting effects in various solid tumor xenograft models. nih.gov Further preclinical investigation is necessary to determine the potential efficacy of lenalidomide in these and other non-hematologic malignancies. scirp.org

Further Elucidation of Species-Specific Effects

A notable characteristic of lenalidomide and other IMiDs is their species-specific activity. These drugs are largely inactive in rodent models due to a single amino acid difference in the CRBN protein between humans and mice. nih.govnih.gov Expression of human CRBN in mouse cells can restore lenalidomide's activity. nih.gov

This species-specific effect has historically hindered preclinical research and highlights the importance of using appropriate models to study the drug's mechanisms. harvard.edu A deeper understanding of the molecular basis for these species differences is crucial for accurately translating preclinical findings to human clinical trials and for developing more predictive animal models for future drug development. nih.govharvard.edu

Development of Highly Selective Degraders for Specific Neosubstrates

The discovery of lenalidomide's mechanism of action has spurred the development of a new class of drugs called proteolysis-targeting chimeras (PROTACs). researchgate.netnih.gov PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Researchers are now designing lenalidomide derivatives and PROTACs that can selectively degrade specific neosubstrates. researchgate.netnih.gov For example, modifications to the lenalidomide structure have been shown to alter its selectivity for different neosubstrates. researchgate.netnih.govjst.go.jp Specifically, modifications at the 6-position of the lenalidomide molecule can lead to the selective degradation of proteins involved in its anti-cancer activity, such as IKZF1, IKZF3, and CK1α, while sparing other neosubstrates. researchgate.netnih.gov

This approach holds the potential to create more targeted therapies with improved efficacy and potentially fewer side effects. jst.go.jpbiorxiv.org By developing highly selective degraders, researchers aim to harness the therapeutic benefits of degrading specific proteins while avoiding the degradation of others that may contribute to unwanted effects. researchgate.netjst.go.jpbiorxiv.org

Investigating Epigenetic Modulations Induced by Lenalidomide

Lenalidomide's mechanism of action extends beyond its well-documented immunomodulatory and anti-angiogenic properties to include significant epigenetic alterations. These modifications, which alter gene expression without changing the DNA sequence, are a key area of ongoing research. The primary epigenetic processes influenced by lenalidomide include histone modification, DNA methylation, and the regulation of non-coding RNAs. thieme-connect.com

One of the earliest recognized epigenetic effects of lenalidomide is the upregulation of the cyclin-dependent kinase inhibitor p21. nih.gov This is achieved by altering histone methylation and acetylation at the p21 promoter, which makes the DNA more accessible to transcription factors and thereby increases p21 expression. nih.gov More recent studies have also implicated the lysine-specific demethylase 1 (LSD1) in this process, further highlighting the role of histone modification in lenalidomide's therapeutic effects. researchgate.net In multiple myeloma (MM), histone modifications are crucial, and epigenetic biomarkers, such as specific patterns of the H3K4me3 mark, are being explored to predict patient response to lenalidomide. researchgate.net

The role of lenalidomide in DNA methylation, another critical epigenetic mechanism, is less clear. thieme-connect.comnih.gov A 2021 study analyzing paired samples from patients with myelodysplastic syndrome (MDS) with del(5q) before and after lenalidomide treatment found no significant, direct effect of the drug on genome-wide DNA methylation patterns. nih.gov This suggests that lenalidomide's primary effects may not be mediated through large-scale changes in DNA methylation. nih.gov However, it is known that DNA hypermethylation can be a mechanism of resistance to lenalidomide in MM cell lines, suggesting an indirect relationship that warrants further investigation. nih.gov Combination therapies using lenalidomide with hypomethylating agents like azacitidine are being clinically evaluated to potentially overcome resistance and improve outcomes. clinicaltrials.govmdpi.com

Non-coding RNAs, particularly microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are also emerging as important mediators of lenalidomide's action. ki.sefrontiersin.org For instance, miR-22 has been shown to potentiate lenalidomide-induced cytotoxicity in MM cells. mdpi.com The expression levels of certain lncRNAs have been shown to have a significant impact on patient outcomes in multiple myeloma, suggesting they could be part of the complex regulatory network influenced by lenalidomide. nih.gov

Table 1: Summary of Lenalidomide's Influence on Epigenetic Mechanisms

Epigenetic Mechanism Key Molecular Target/Process Observed Effect Disease Context Reference(s)
Histone Modification p21 promoter Increased histone acetylation, reduced histone methylation, leading to p21 upregulation. Multiple Myeloma nih.gov
LSD1 (Lysine-Specific Demethylase 1) Modulation of LSD1 leads to p21 upregulation. Lymphoma, Multiple Myeloma researchgate.net
H3K4me3 marks Specific patterns may predict response to lenalidomide. Multiple Myeloma researchgate.net
DNA Methylation Genome-wide methylation No direct, significant changes observed post-treatment. Myelodysplastic Syndrome (del5q) nih.gov
Non-coding RNA Regulation miR-22 Overexpression restored lenalidomide sensitivity in resistant MM cell lines. Multiple Myeloma mdpi.com
lncRNAs Differential expression of specific lncRNAs correlates with patient survival. Multiple Myeloma nih.gov

Addressing the Molecular Basis of Dissociating Therapeutic Effects from Teratogenicity

A central challenge in the clinical use and future development of lenalidomide and other immunomodulatory drugs (IMiDs) is the tight coupling of their therapeutic efficacy with their devastating teratogenic potential. tga.gov.au Both effects are mediated by the same primary molecular target: the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govmdpi.comscielo.org.za The binding of lenalidomide to CRBN alters the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates". frontiersin.orgnih.gov

The dissociation of therapeutic from teratogenic effects hinges on the differential degradation of these neosubstrates. nih.gov

Therapeutic Effects : The anticancer activities of lenalidomide in multiple myeloma and del(5q) myelodysplastic syndrome are largely attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and in the case of del(5q) MDS, Casein Kinase 1α (CK1α). nih.govjci.orgjst.go.jp The degradation of Ikaros and Aiolos leads to the death of myeloma cells and enhances anti-tumor immunity. mdpi.comjci.org

Teratogenic Effects : Research has identified the developmental transcription factor Sall-like protein 4 (SALL4) as a key neosubstrate whose degradation is responsible for the severe limb and other developmental defects characteristic of thalidomide (B1683933) embryopathy. jci.orgnih.gov Strikingly, heterozygous loss-of-function mutations in the SALL4 gene cause Duane Radial Ray syndrome, a human developmental condition that phenocopies the birth defects induced by thalidomide. nih.gov The degradation of SALL4 is species-specific, occurring in humans, primates, and rabbits, but not in rodents, which explains why the teratogenicity was not detected in early preclinical rodent studies. nih.gov

The future of research in this area is focused on designing new CRBN-binding molecules that can selectively induce the degradation of therapeutic targets (like Ikaros and Aiolos) without affecting teratogenic targets (like SALL4). jst.go.jp This involves modifying the chemical structure of the IMiD molecule. jst.go.jp The glutarimide (B196013) ring of lenalidomide is crucial for binding to CRBN, while the phthalimide (B116566) ring is important for determining neosubstrate selectivity. scielo.org.zajst.go.jp By altering the phthalimide portion, it may be possible to create analogues that maintain a strong affinity for CRBN but have a steric hindrance that prevents the recruitment of SALL4, while still allowing the recruitment of IKZF1/3. jst.go.jp This approach could lead to the development of safer, non-teratogenic IMiDs that retain or even enhance the desired anti-cancer properties. nih.govjst.go.jp

Table 2: Key Neosubstrates of the Lenalidomide-CRBN Complex and Associated Outcomes

Neosubstrate Consequence of Degradation Associated Effect Reference(s)
Ikaros (IKZF1) Downregulation of IRF4 and MYC; enhanced T-cell activity. Therapeutic (Anti-Myeloma) mdpi.comjci.orgjst.go.jp
Aiolos (IKZF3) Downregulation of IRF4 and MYC; enhanced T-cell activity. Therapeutic (Anti-Myeloma) mdpi.comjci.orgjst.go.jp
Casein Kinase 1α (CK1α) p53 activation and cell death in del(5q) cells. Therapeutic (Anti-MDS del5q) jci.orgjst.go.jpjst.go.jp
Sall-like protein 4 (SALL4) Disruption of limb and organ development. Teratogenic jci.orgnih.govgoogle.com
p63 Dysregulation of embryonic development. Teratogenic jst.go.jpresearchgate.net
Promyelocytic leukemia zinc finger (PLZF) Contributes to limb defects. Teratogenic jst.go.jp

Q & A

Q. What is the molecular mechanism by which lenalidomide hydrochloride induces degradation of IKZF1 and IKZF3 in hematological malignancies?

this compound acts as a molecular glue, recruiting the ubiquitin E3 ligase cereblon (CRBN) to form a CRBN-CRL4 complex. This complex selectively ubiquitinates the lymphoid transcription factors IKZF1 and IKZF3, targeting them for proteasomal degradation. This mechanism disrupts survival pathways in multiple myeloma and other B-cell malignancies. Researchers can validate this using CRISPR-mediated CRBN knockout models or proteasome inhibitors (e.g., bortezomib) to block degradation .

Q. How is this compound utilized in the design of PROTAC molecules?

Lenalidomide derivatives (e.g., Lenalidomide-C4-NH2 hydrochloride) serve as CRBN-recruiting ligands in PROTACs. These molecules link lenalidomide analogs to target protein ligands (e.g., BTK inhibitors) via chemical linkers, enabling targeted protein degradation. For example, SJF620 hydrochloride (DC50 = 7.9 nM) combines a lenalidomide-like CRBN ligand with a BTK inhibitor to degrade BTK in B-cell malignancies. Key steps include optimizing linker length and rigidity to balance binding affinity and cellular permeability .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in lenalidomide-induced protein degradation efficacy across different cell lines?

Discrepancies may arise due to variable CRBN expression, off-target effects, or differences in ubiquitination machinery. To address this:

  • Quantify CRBN levels via Western blot or qPCR in cell lines.
  • Use isogenic cell lines with CRBN knockout or overexpression.
  • Compare degradation kinetics using pulse-chase assays or cycloheximide chase experiments.
  • Validate findings in primary patient-derived cells or in vivo models to account for tumor microenvironment influences .

Q. How can researchers optimize PROTAC linker chemistry to enhance lenalidomide-based degradation efficiency?

Linker optimization involves:

  • Length : Shorter linkers (<10 atoms) may improve ternary complex stability but reduce solubility.
  • Rigidity : Aromatic or aliphatic linkers influence conformational flexibility and degradation efficiency.
  • Biodegradability : Cleavable linkers (e.g., protease-sensitive) can enhance tumor-specific targeting. Screening via structure-activity relationship (SAR) studies and molecular dynamics simulations is critical. For example, Lenalidomide-C5-NH2 hydrochloride demonstrated improved MDM2 degradation when paired with a polyethylene glycol (PEG)-based linker .

Q. What are the key considerations for designing translational studies to evaluate lenalidomide combinations with other anti-cancer agents?

  • Synergy screening : Use high-throughput assays (e.g., combinatorial drug matrices) to identify synergistic pairs (e.g., lenalidomide with dexamethasone or BTK inhibitors).
  • Pharmacodynamic biomarkers : Monitor IKZF1/3 degradation, caspase-3 cleavage, and VEGF suppression in serum or tumor biopsies.
  • Dose escalation : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to avoid overlapping toxicities (e.g., myelosuppression).
  • Resistance mechanisms : Assess CRBN mutations or upregulated anti-apoptotic proteins (e.g., BCL-2) in relapsed patient samples .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact.
  • Ventilation : Use fume hoods for powder handling to prevent inhalation.
  • Storage : Keep in sealed containers at 2–8°C, away from light and moisture.
  • Waste disposal : Follow OSHA HCS guidelines for chemical waste, including incineration or approved landfill disposal .

Q. How should researchers address variability in this compound bioactivity due to impurity profiles?

  • Quality control : Use HPLC or LC-MS to verify purity (>98%) and identify impurities like 2,6-dioxopiperidine-3-ammonium chloride.
  • Batch consistency : Compare activity across multiple batches using standardized assays (e.g., CRBN binding affinity via SPR).
  • Reference standards : Source certified this compound (e.g., ACI 123912) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.